molecular formula C15H16N4O2 B14219626 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(3-hydroxypropyl)-2H-indole-4-carboxamide CAS No. 827316-76-7

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(3-hydroxypropyl)-2H-indole-4-carboxamide

Cat. No.: B14219626
CAS No.: 827316-76-7
M. Wt: 284.31 g/mol
InChI Key: BWPIAMKURMKYMT-UHFFFAOYSA-N
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Description

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(3-hydroxypropyl)-2H-indole-4-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(3-hydroxypropyl)-2H-indole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Pyrazole Formation: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone.

    Coupling Reactions: The indole and pyrazole moieties can be coupled using a suitable linker, such as a carboxamide group, under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or pyrazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole or pyrazole rings are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyrazole rings are known to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxamide: Another indole derivative with similar structural features.

    Pyrazole-4-carboxamide: A compound with a pyrazole ring and carboxamide group.

Uniqueness

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-(3-hydroxypropyl)-2H-indole-4-carboxamide is unique due to the combination of the indole and pyrazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

827316-76-7

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

N-(3-hydroxypropyl)-2-(1H-pyrazol-5-yl)-1H-indole-4-carboxamide

InChI

InChI=1S/C15H16N4O2/c20-8-2-6-16-15(21)10-3-1-4-12-11(10)9-14(18-12)13-5-7-17-19-13/h1,3-5,7,9,18,20H,2,6,8H2,(H,16,21)(H,17,19)

InChI Key

BWPIAMKURMKYMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(NC2=C1)C3=CC=NN3)C(=O)NCCCO

Origin of Product

United States

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